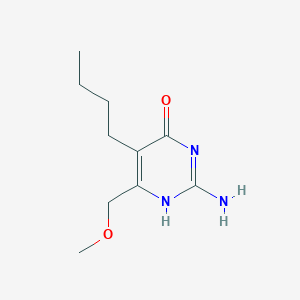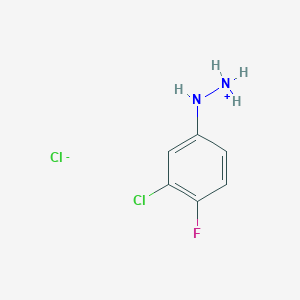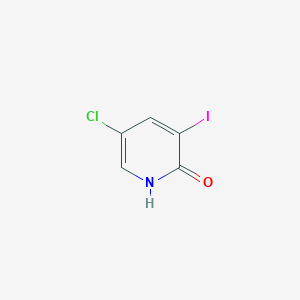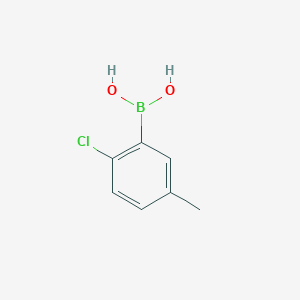
4-Imidazolidinecarboxylic acid, 1-(chloroacetyl)-2-oxo-, methyl ester, (S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Imidazolidinecarboxylic acid, 1-(chloroacetyl)-2-oxo-, methyl ester, (S)-(9CI) is a chemical compound with the molecular formula C8H11ClN2O3. This compound is also known as S-Methyl 4-chloroacetoimidazolidine-2-one-5-carboxylate or S-MCAIC. It is a white crystalline powder that is soluble in water and organic solvents. This compound is widely used in scientific research due to its unique properties.
Mécanisme D'action
S-Methyl 4-chloroacetoimidazolidine-2-one-5-carboxylate works by inhibiting the activity of DPP-IV. This enzyme is responsible for the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting the activity of DPP-IV, S-Methyl 4-chloroacetoimidazolidine-2-one-5-carboxylate increases the levels of GLP-1 and GIP in the bloodstream. This leads to an increase in insulin secretion and a decrease in blood glucose levels.
Biochemical and Physiological Effects
S-Methyl 4-chloroacetoimidazolidine-2-one-5-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In addition, S-Methyl 4-chloroacetoimidazolidine-2-one-5-carboxylate has been shown to have anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of S-Methyl 4-chloroacetoimidazolidine-2-one-5-carboxylate is its potency as a DPP-IV inhibitor. This makes it a valuable tool for studying the role of DPP-IV in glucose metabolism and other physiological processes. However, one limitation of S-Methyl 4-chloroacetoimidazolidine-2-one-5-carboxylate is its solubility in water. This can make it difficult to use in certain experimental conditions.
Orientations Futures
There are a number of future directions for research on S-Methyl 4-chloroacetoimidazolidine-2-one-5-carboxylate. One area of interest is the development of more potent and selective DPP-IV inhibitors for the treatment of type 2 diabetes. Another area of interest is the development of S-Methyl 4-chloroacetoimidazolidine-2-one-5-carboxylate as a potential anti-inflammatory or anti-cancer agent. Finally, there is interest in understanding the role of DPP-IV in other physiological processes, such as immune function and cardiovascular health.
Méthodes De Synthèse
The synthesis of S-Methyl 4-chloroacetoimidazolidine-2-one-5-carboxylate can be achieved through a two-step process. The first step involves the reaction of glycine methyl ester hydrochloride with chloroacetyl chloride in the presence of triethylamine. This reaction produces N-(Chloroacetyl) glycine methyl ester. The second step involves the reaction of N-(Chloroacetyl) glycine methyl ester with hydrazine hydrate in the presence of acetic acid. This reaction produces S-Methyl 4-chloroacetoimidazolidine-2-one-5-carboxylate.
Applications De Recherche Scientifique
S-Methyl 4-chloroacetoimidazolidine-2-one-5-carboxylate is widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). This enzyme is involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes. S-Methyl 4-chloroacetoimidazolidine-2-one-5-carboxylate has also been shown to have anti-inflammatory and anti-cancer properties.
Propriétés
Numéro CAS |
177553-35-4 |
|---|---|
Nom du produit |
4-Imidazolidinecarboxylic acid, 1-(chloroacetyl)-2-oxo-, methyl ester, (S)-(9CI) |
Formule moléculaire |
C7H9ClN2O4 |
Poids moléculaire |
220.61 g/mol |
Nom IUPAC |
methyl (4S)-1-(2-chloroacetyl)-2-oxoimidazolidine-4-carboxylate |
InChI |
InChI=1S/C7H9ClN2O4/c1-14-6(12)4-3-10(5(11)2-8)7(13)9-4/h4H,2-3H2,1H3,(H,9,13)/t4-/m0/s1 |
Clé InChI |
IWFLJOUTFMQRAP-BYPYZUCNSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CN(C(=O)N1)C(=O)CCl |
SMILES |
COC(=O)C1CN(C(=O)N1)C(=O)CCl |
SMILES canonique |
COC(=O)C1CN(C(=O)N1)C(=O)CCl |
Synonymes |
4-Imidazolidinecarboxylic acid, 1-(chloroacetyl)-2-oxo-, methyl ester, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[N-Methyl-N-phenylthiocarbamoyl]acetic acid](/img/structure/B68636.png)

![S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea](/img/structure/B68643.png)









